Pikuroside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pikuroside is a natural product found in Picrorhiza kurrooa, Salvinia molesta, and other organisms with data available.

科学研究应用

Hepatoprotective Activity

Pikuroside demonstrates significant hepatoprotective properties, making it a potential therapeutic agent for liver-related disorders. Research indicates that extracts of P. kurroa can mitigate liver damage caused by various toxins.

Case Studies and Findings

- A study involving male rats administered cadmium chloride revealed that treatment with picroliv (a standardized extract of P. kurroa) significantly reduced liver enzyme levels associated with hepatotoxicity, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .

- Another experiment showed that the ethanolic extract of P. kurroa effectively restored liver function in rats subjected to rifampicin- and isoniazid-induced hepatitis .

- A comparative study indicated that P. kurroa extracts outperformed silymarin in reducing fat accumulation in a non-alcoholic fatty liver disease (NAFLD) model .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Cadmium-Induced Toxicity | Male Rats | Picroliv | Reduced ALT and AST levels |

| Drug-Induced Hepatitis | Rats | Ethanolic Extract | Restoration of liver function |

| NAFLD Model | Rats | P. kurroa Extract vs. Silymarin | Lower fat accumulation |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro and in vivo studies. The extracts exhibit cytotoxic effects against several cancer cell lines.

Research Insights

- Methanolic extracts of P. kurroa were tested against human breast carcinoma and hepatocellular carcinoma cell lines, showing significant apoptosis induction .

- In vivo studies indicated that this compound could effectively reduce tumor volume and weight in mice models of cancer .

- The compound has also shown promise in alleviating chemotherapy-induced damage, suggesting its role as an adjunct treatment in cancer therapy .

| Study | Cancer Type | Treatment | Outcome |

|---|---|---|---|

| Breast Carcinoma | Human Cell Lines | Methanolic Extract | Induced apoptosis |

| Hepatocellular Carcinoma | Mice Model | This compound | Reduced tumor weight |

| Chemotherapy Damage | Mice Model | This compound | Alleviated damage |

Hypolipidemic Effects

This compound has been investigated for its ability to lower lipid levels in hyperlipidemic conditions, contributing to cardiovascular health.

Experimental Findings

- In a study on high-fat diet-induced hyperlipidemic mice, administration of P. kurroa extracts resulted in significant reductions in total cholesterol and triglycerides .

- The water extract of P. kurroa was compared with simvastatin and demonstrated comparable efficacy in lowering lipid levels without affecting high-density lipoprotein (HDL) levels .

| Study | Model | Treatment | Lipid Profile Changes |

|---|---|---|---|

| Hyperlipidemic Mice | Mice Model | P. kurroa Extracts | Decreased total cholesterol and triglycerides |

| Simvastatin Comparison | Mice Model | Water Extract vs Simvastatin | Similar lipid-lowering effects |

Immunomodulatory Activity

Emerging research suggests that this compound may also possess immunomodulatory effects, enhancing immune response.

Key Findings

- A study demonstrated that scrocaffeside A, another compound from P. scrophulariiflora, exhibited immunomodulatory activity by stimulating splenocyte proliferation . Although this specific compound is distinct from this compound, it highlights the potential for similar effects within the genus.

- Further investigation into this compound's immunomodulatory mechanisms is warranted to fully understand its role in immune regulation.

属性

分子式 |

C23H30O14 |

|---|---|

分子量 |

530.5 g/mol |

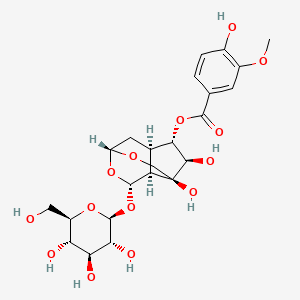

IUPAC 名称 |

[(1R,4S,5R,6S,7R,8S,9S)-4,5-dihydroxy-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10-dioxatricyclo[5.3.1.04,8]undecan-6-yl] 4-hydroxy-3-methoxybenzoate |

InChI |

InChI=1S/C23H30O14/c1-32-11-4-8(2-3-10(11)25)20(30)36-18-9-5-13-33-7-23(31,19(18)29)14(9)21(35-13)37-22-17(28)16(27)15(26)12(6-24)34-22/h2-4,9,12-19,21-22,24-29,31H,5-7H2,1H3/t9-,12-,13-,14-,15-,16+,17-,18+,19-,21+,22+,23-/m1/s1 |

InChI 键 |

DTNNYXMHYVWWHO-BBECDWKJSA-N |

手性 SMILES |

COC1=C(C=CC(=C1)C(=O)O[C@H]2[C@@H]3C[C@@H]4OC[C@@]([C@H]3[C@@H](O4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)([C@@H]2O)O)O |

规范 SMILES |

COC1=C(C=CC(=C1)C(=O)OC2C3CC4OCC(C3C(O4)OC5C(C(C(C(O5)CO)O)O)O)(C2O)O)O |

同义词 |

pikuroside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。